2-Propoxy-benzamidine
Description
Context and Significance within Benzamidine (B55565) Chemistry
Benzamidine and its derivatives are a class of organic compounds characterized by a phenyl ring substituted with an amidine group (-C(NH)NH2). wikipedia.org This structural motif has garnered significant attention in medicinal chemistry and biochemistry due to its ability to interact with various biological targets. ontosight.ainih.gov Benzamidines are recognized as reversible, competitive inhibitors of trypsin, trypsin-like enzymes, and other serine proteases. wikipedia.orgebi.ac.uk The cationic amidino group plays a crucial role in this inhibition by interacting with carboxylate residues in the S1 subsite of these enzymes. ebi.ac.uk
2-Propoxy-benzamidine is a specific derivative where a propoxy group (-OCH2CH2CH3) is attached to the second position of the phenyl ring. This substitution influences the compound's physicochemical properties, such as its lipophilicity and steric profile, which in turn can modulate its biological activity and target selectivity. The position and nature of the substituent on the benzamidine core are critical for determining the inhibitory potency and specificity. For instance, the introduction of various functional groups can alter the compound's interaction with enzyme active sites, leading to the development of highly selective inhibitors. ontosight.aiacs.org The exploration of such derivatives is a key area of research aimed at discovering new therapeutic agents for a range of conditions, including thrombotic disorders and inflammatory diseases. ontosight.aiontosight.ai
The synthesis of this compound can be achieved through multiple routes. One method involves the reduction of 2-Propoxybenzamidoxime with hydrogen over a Raney-Ni catalyst in ethanol (B145695). lookchem.com Another approach starts with 2-n-propoxybenzamide, which is treated with dimethyl sulfate (B86663) and then ammonia (B1221849) to yield 2-n-propoxybenzamidine methyl sulfate. prepchem.com These synthetic pathways allow for the creation of specific benzamidine derivatives for further investigation.
Table 1: Physicochemical Properties of this compound and Related Precursors
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 63874-26-0 | C10H14N2O | 178.23 | 170-171 |
| 2-Propoxybenzamide | 59643-84-4 | C10H13NO2 | 179.22 | 94-96 |
Historical Context of Benzamidine Research in Biological Inhibition
The investigation of benzamidine and its analogues as enzyme inhibitors has a history dating back several decades. In 1963, it was reported that both aliphatic and aromatic alkylamines could inhibit trypsin. ebi.ac.uk This foundational work paved the way for more detailed studies, and in 1968, the inhibition constants for benzamidine and many of its derivatives against enzymes like trypsin, plasmin, and thrombin were described. ebi.ac.uk These early studies established benzamidines as a significant class of reversible inhibitors for serine proteases with trypsin-like specificity. ebi.ac.uk
The mechanism of inhibition involves the cationic amidino group of the benzamidine molecule interacting with a carboxylate group located at the bottom of the enzyme's S1 subsite, which is responsible for substrate specificity. ebi.ac.uk This interaction, along with hydrophobic interactions with the sides of the S1 pocket, accounts for the inhibitory effect. ebi.ac.uk Over the years, this understanding has driven the design of numerous benzamidine-based inhibitors for various therapeutic targets, particularly in the area of coagulation. ebi.ac.ukacs.org
The development of benzamidine-based compounds has also extended to their use as tools in biochemical research. For example, 4-aminobenzamidine, a more potent inhibitor of trypsin than benzamidine itself, can be coupled to Sepharose to create an affinity chromatography medium for the purification of trypsin-like peptidases. ebi.ac.uk Furthermore, benzamidine is a common component in protease inhibitor cocktails used to prevent protein degradation in biological samples. ebi.ac.uktaylorfrancis.com
Scope and Research Objectives for Academic Investigation
The academic investigation of this compound and related derivatives is driven by several key research objectives. A primary goal is the synthesis and characterization of novel benzamidine analogues to expand the chemical space and explore structure-activity relationships (SAR). mdpi.comnih.govresearchgate.net This involves modifying the core benzamidine structure with various substituents to enhance potency, selectivity, and pharmacokinetic properties. ontosight.ai
A significant focus of research is the evaluation of these compounds as inhibitors of specific enzymes, particularly serine proteases involved in physiological and pathological processes like blood coagulation and inflammation. ontosight.aiontosight.ai Researchers aim to identify compounds with high affinity and selectivity for particular targets, such as thrombin or factor Xa, which are crucial in the coagulation cascade. acs.orgontosight.ai Quantitative structure-activity relationship (QSAR) studies are often employed to develop predictive models that can guide the design of new, more active compounds. archivepp.com
Furthermore, research extends to exploring the therapeutic potential of these derivatives in various disease models. This includes investigating their efficacy as anticoagulants, anti-inflammatory agents, and even as antimicrobial or antiparasitic agents. nih.govnih.govchemeurope.com The ultimate objective is to identify lead compounds that could be further developed into clinically useful drugs. ontosight.airesearchgate.netfrontiersin.org
Table 2: Investigated Applications of Benzamidine Derivatives
| Therapeutic Area | Target Enzyme/Process | Example Benzamidine Type |
|---|---|---|
| Anticoagulation | Thrombin, Factor Xa | Aromatic amidine derivatives |
| Anti-inflammatory | Serine proteases | Substituted benzamidines |
| Antimicrobial | Bacterial enzymes | Bis-benzamidine derivatives |
| Antiparasitic | Parasitic enzymes | Bis-benzamidine derivatives |
| Antifungal | Fungal enzymes | Benzamidine derivatives with 1,2,3-triazole moieties |
Structure
3D Structure
Properties
CAS No. |
63874-26-0 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-propoxybenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H3,11,12) |
InChI Key |
CLXPJHFVNFNTAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propoxy Benzamidine and Analogues
Classical and Contemporary Synthesis Routes for Benzamidines
The synthesis of benzamidines, a critical functional group in medicinal chemistry, can be achieved through several key methodologies. These routes have evolved from classical, time-tested reactions to more contemporary approaches offering greater efficiency and substrate scope.
Nitrile-to-Amidine Conversion Approaches
The conversion of a nitrile group into an amidine is the most direct and atom-economical method for synthesizing benzamidines. mdpi.com This transformation can be accomplished through several distinct pathways.
The Pinner Reaction: This is the most classical and widely utilized method for preparing amidines. tandfonline.comgoogle.com The reaction proceeds in two main steps: first, a nitrile reacts with an alcohol in the presence of anhydrous hydrogen chloride (HCl) gas to form an imino ester salt, commonly known as a Pinner salt. tandfonline.comsemanticscholar.orgwikipedia.orgorgsyn.orgorganic-chemistry.org This intermediate is then treated with ammonia (B1221849) or an amine to produce the final amidine. wikipedia.orgorgsyn.org While broadly applicable, the Pinner reaction can be slow, and its success with ortho-substituted aryl nitriles can be limited due to steric hindrance. acs.org A specific protocol for benzamidine (B55565) hydrochloride involves passing dry HCl gas through a solution of benzonitrile (B105546) in absolute ethanol (B145695), allowing the mixture to stand, and then adding a solution of ammonia in ethanol. orgsyn.org
Amidoxime (B1450833) Intermediate Route: An alternative to the Pinner reaction involves the conversion of nitriles into amidoxime intermediates, which are then reduced to the corresponding amidines. tandfonline.com A benzonitrile can be reacted with hydroxylamine (B1172632) to form a benzamidoxime. semanticscholar.orgpatsnap.comnih.gov This intermediate can then be reduced to the benzamidine via catalytic hydrogenation, often using catalysts like Raney nickel or palladium on carbon (Pd/C). google.comtandfonline.comlookchem.com This method is particularly advantageous for synthesizing ortho-substituted benzamidines where other methods may fail. tandfonline.com
Direct Addition of Amines: More contemporary methods enable the direct addition of amines to nitriles, bypassing the need for imidate or amidoxime intermediates. This can be achieved by activating the amine with a strong base, such as n-butyllithium (n-BuLi), which deprotonates the amine, making it a more potent nucleophile for attacking the nitrile carbon. nih.gov Alternatively, Lewis acids like copper(I) chloride (CuCl) or magnesium ethoxide can be used to activate the nitrile, facilitating the direct addition of an amine. mdpi.comacs.org These methods often offer good yields and tolerate a range of functional groups. acs.orgnih.gov
Interactive Table: Comparison of Nitrile-to-Amidine Conversion Methods
| Method | Key Reagents | Intermediate | Advantages | Limitations | Citations |
|---|---|---|---|---|---|
| Pinner Reaction | Nitrile, Alcohol, Anhydrous HCl, Ammonia/Amine | Pinner Salt (Imidate) | Widely used, well-established. | Requires anhydrous conditions, can be slow, may have issues with ortho-substituted nitriles. | tandfonline.comsemanticscholar.orgwikipedia.orgorgsyn.orgnih.gov |
| Amidoxime Route | Nitrile, Hydroxylamine, Reducing Agent (e.g., H₂/Pd-C) | Amidoxime | Effective for ortho-substituted nitriles, mild reduction conditions. | Two-step process. | google.comtandfonline.comlookchem.com |
| Strong Base Activation | Nitrile, Amine, Strong Base (e.g., n-BuLi) | None (Direct Addition) | High efficiency, good yields. | Requires strongly basic and anhydrous conditions, limited functional group tolerance. | nih.gov |
| Lewis Acid Catalysis | Nitrile, Amine, Lewis Acid (e.g., CuCl, Mg(OEt)₂) | None (Direct Addition) | Milder conditions than strong bases, good for hindered nitriles. | May require specific catalysts and conditions. | mdpi.comacs.org |
Reaction of Carbonyl Compounds with Amidines
While less common for the primary synthesis of the benzamidine core, reactions involving carbonyl compounds represent a valid pathway for producing N-substituted and more complex amidine structures. One notable method begins with amides, which are carbonyl-containing compounds. For instance, N-substituted aroyl amidines can be synthesized through a self-condensation reaction of benzanilides (N-arylbenzamides) in the presence of phosphoric anhydride (B1165640). arkat-usa.org This reaction proceeds by treating the secondary amide with phosphoric anhydride in a solvent like chloroform, leading to the formation of the N-aroyl benzamidine in moderate to high yields. arkat-usa.org
Regiospecific Assembly Methods for Benzamidines
For the synthesis of complex molecules where precise substituent placement is critical, regiospecific assembly methods are indispensable. These techniques allow for the construction of specifically functionalized benzamidines that are often inaccessible through classical routes. rsc.org
A powerful example is the regiospecific rearrangement of quinazolinones to generate novel N-linked benzamidines. rsc.orgrsc.org This intramolecular rearrangement process has been optimized to tolerate a wide range of substituents on the benzamide (B126) core and variations in the linking chain, consistently affording structurally diverse amidines in high yields. rsc.org The methodology has even been streamlined into a telescoped, five-step sequence that efficiently produces pharmacologically distinct (E)-benzamidoamidines from N-BOC protected amino acids. rsc.org This approach provides access to regional structural derivatization that was previously difficult to achieve. rsc.orgnih.gov
Targeted Synthesis of Propoxy-Substituted Benzamidines
The synthesis of 2-propoxy-benzamidine has been specifically described through pathways starting from either the corresponding benzamide or benzonitrile.
One documented route involves a two-step process starting from 2-n-propoxybenzamide. prepchem.com
Imidate Formation: 2-n-propoxybenzamide is reacted with dimethyl sulfate (B86663) in 1,2-dichloroethane. The mixture is heated under reflux, leading to the formation of methyl 2-n-propoxybenzimidate methyl sulfate. prepchem.com
Ammonolysis: The resulting imidate is then treated with gaseous ammonia in ethanol at room temperature. This step displaces the methoxy (B1213986) group to yield the final product, 2-n-propoxybenzamidine methyl sulfate. prepchem.com
Another synthetic pathway proceeds via the reduction of an amidoxime intermediate. lookchem.com
Amidoxime Formation: 2-Propoxybenzonitrile is reacted with hydroxylamine to form 2-propoxybenzamidoxime.
Reduction: The 2-propoxybenzamidoxime is then reduced, for example, using H₂ over a Raney-Ni catalyst in ethanol, to produce 2-propoxybenzamidine. lookchem.com
Interactive Table: Synthesis Routes for this compound
| Starting Material | Step 1 Reagents | Step 2 Reagents | Final Product Form | Citations |
|---|---|---|---|---|
| 2-n-Propoxybenzamide | Dimethyl sulfate, 1,2-dichloroethane | Gaseous ammonia, ethanol | 2-n-Propoxybenzamidine methyl sulfate | prepchem.com |
| 2-Propoxybenzonitrile | Hydroxylamine | H₂, Raney-Ni, ethanol | 2-Propoxybenzamidine | lookchem.com |
Green Chemistry Approaches in Benzamidine Synthesis
In line with the principles of sustainable chemistry, several "green" methods for benzamidine synthesis have been developed. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. chemmethod.comsphinxsai.com
Key green strategies include:
Solvent-Free Synthesis: The use of copper oxide nanoparticles (CuOnp) as a catalyst enables the synthesis of N-phenyl benzamidine derivatives under solvent-free conditions, providing a straightforward and environmentally friendly approach. rcsi.science
Novel Catalytic Systems: Ionic liquid-supported nano-metal catalysts have been employed to complete the reaction from benzonitrile raw materials to benzamidine derivatives in a green and efficient manner. These catalysts are noted for their high activity and recoverability. google.com
Aqueous Synthesis: Water has been successfully used as a solvent for the synthesis of benzimidazole (B57391) derivatives, which are structural analogues of benzamidines. chemmethod.commdpi.com The intermolecular cyclization of N-(2-iodoaryl)benzamidine can be achieved in water with potassium carbonate, avoiding the need for other reagents or catalysts and making the method valuable from both an environmental and economic standpoint. chemmethod.comsphinxsai.com
One-Pot Reactions: The development of one-pot procedures, where multiple reaction steps are carried out in the same flask without isolating intermediates, reduces solvent usage and waste. Such methods have been developed for synthesizing 2-substituted benzimidazoles by condensing o-phenylenediamine (B120857) with an aldehyde using ammonium (B1175870) chloride as an economical catalyst. chemmethod.comsphinxsai.com
Spectroscopic and Spectrometric Characterization Techniques for Synthesized Benzamidines
The structural confirmation of synthesized benzamidines relies on a combination of spectroscopic and spectrometric techniques. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). nih.govmdpi.comasianpubs.org
NMR Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure. nih.govmdpi.com
¹H NMR: Provides information on the number and environment of protons. Characteristic signals include those for the aromatic protons on the benzene (B151609) ring, the protons of the propoxy group, and the exchangeable protons of the amidine (-NH₂) and imine (=NH) groups. nih.gov
¹³C NMR: Shows signals for each unique carbon atom. Key peaks include those for the aromatic carbons and a distinctive downfield signal for the amidine carbon (C=N). nih.govmdpi.com For a derivative, a ¹³C NMR signal for a C=N carbon was reported at 157.75 ppm. nih.gov
FTIR Spectroscopy: This technique identifies the functional groups present in the molecule. For benzamidines, characteristic absorption bands include C=N stretching and N-H bending and stretching vibrations. nih.gov For example, a C=N stretch in a derivative was observed at 1687 cm⁻¹. nih.gov
Mass Spectrometry (MS): This method determines the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition. nih.govmdpi.com The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the synthesized compound. nih.gov
Interactive Table: Typical Spectroscopic Data for Benzamidine Derivatives
| Technique | Observed Feature | Typical Range / Value | Compound Moiety | Citations |
|---|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 9.0 - 10.0 ppm | Amidine N-H (singlet, broad) | nih.gov |
| ¹³C NMR | Chemical Shift (δ) | 150 - 170 ppm | Amidine Carbon (C=N) | nih.govmdpi.com |
| FTIR | Wavenumber (cm⁻¹) | 1680 - 1640 cm⁻¹ | C=N Stretch | nih.gov |
| FTIR | Wavenumber (cm⁻¹) | 3400 - 3100 cm⁻¹ | N-H Stretch | mdpi.com |
| Mass Spec. | Molecular Ion Peak | Matches calculated M.W. | Entire Molecule | nih.govmdpi.com |
Structure Activity Relationships Sar in 2 Propoxy Benzamidine Derivatives
Core Benzamidine (B55565) Scaffold Contributions to Biological Activity
The benzamidine moiety is a well-established pharmacophore, recognized for its ability to mimic arginine and interact with the active sites of various enzymes, particularly serine proteases. researchgate.netontosight.ai This fundamental scaffold serves as a crucial anchor for enzyme inhibition. The positively charged amidinium group is key to its function, forming strong electrostatic interactions and hydrogen bonds with negatively charged residues, such as aspartate, commonly found at the bottom of the S1 pocket of trypsin-like serine proteases. researchgate.nettandfonline.com
Influence of the Propoxy Substituent on Ligand-Enzyme Interactions
In some cases, a propoxy group can sterically influence the conformation of the ligand or the enzyme, leading to either enhanced or diminished activity. For example, in the context of rexinoid antagonists, a propoxy group was found to sterically prevent the association of a key helix with the ligand-binding domain. researchgate.net Conversely, substituting a chloro-atom with a propoxy-group in a series of pteridine (B1203161) reductase 1 inhibitors led to a tenfold increase in potency, highlighting the favorable interactions facilitated by this substituent. acs.org The precise effect of the propoxy group is therefore highly dependent on the specific topology of the enzyme's active site.
Effects of Additional Side Chains and Modifications on Activity
For instance, the introduction of vicinally-substituted heterocyclic cores has been shown to yield highly potent factor Xa inhibitors. nih.gov Similarly, the incorporation of sulfide (B99878) or sulfoxide (B87167) groups at specific positions can be an essential feature for factor Xa inhibitory activity. scialert.net The length and composition of linkers used to connect the benzamidine core to other chemical moieties also play a crucial role. Shorter linker lengths can improve inhibition by increasing the effective local concentration of the inhibitor. nih.gov These findings underscore the importance of a systematic exploration of various structural modifications to optimize the pharmacological properties of benzamidine-based inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational framework for understanding and predicting the biological activity of chemical compounds based on their molecular structures. archivepp.comlew.ro These methods establish a mathematical relationship between the chemical structure and biological properties, offering a valuable tool for the design and development of new drugs. archivepp.comjocpr.com
MIA-QSAR Methodologies and Predictive Modeling
A notable advancement in QSAR is the Multivariate Image Analysis applied to QSAR (MIA-QSAR) method. benthamdirect.comresearchgate.net This 2D image-based approach correlates the pixels of molecular drawings with their biological activities, offering a simpler and more cost-effective alternative to 3D-QSAR methods that require complex conformational analysis and alignment. archivepp.combenthamdirect.com In MIA-QSAR, the 2D structures of compounds are converted into bitmaps, and the pixel coordinates are used as descriptors to build predictive models. archivepp.combenthamdirect.com
The development of robust predictive models often involves techniques like Partial Least Squares (PLS) regression, which can handle a large number of correlated descriptors. archivepp.com To enhance the predictive power of these models, variable selection methods such as Genetic Algorithms (GA) are employed to identify the most relevant pixels (descriptors) that contribute to the biological activity. archivepp.comarchivepp.com This approach has been successfully used to develop predictive models for the inhibitory activity of benzamidine derivatives. archivepp.com
Molecular Descriptors in SAR Analysis
The success of any QSAR model hinges on the appropriate selection of molecular descriptors that accurately capture the structural features responsible for the observed biological activity. archivepp.com These descriptors can be broadly categorized based on their dimensionality (e.g., 1D, 2D, 3D) and the type of information they encode (e.g., topological, electronic, steric).
In the context of benzamidine derivatives, a wide range of descriptors have been utilized in QSAR studies. These include:
Quantum chemical descriptors: These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment, provide insights into the electronic properties of the molecule. researchgate.net
Image-based descriptors: As used in MIA-QSAR, the pixels of a 2D molecular image serve as descriptors representing the topo-chemical features of the compounds. archivepp.comresearchgate.net
The selection of a combination of these descriptors allows for the development of comprehensive QSAR models that can effectively predict the activity of new compounds and guide the design of more potent derivatives. nih.gov
Enzyme Inhibition Mechanisms and Selectivity of 2 Propoxy Benzamidine Derivatives
Serine Protease Inhibition Profile
The 2-propoxy-benzamidine scaffold is a derivative of benzamidine (B55565), a well-established structural motif for the inhibition of trypsin-like serine proteases. researchgate.netavant-medical.com These enzymes are characterized by a conserved catalytic triad (B1167595) (typically Asp-His-Ser) and a specificity pocket (S1 pocket) that accommodates the side chain of the substrate's amino acid at the P1 position. researchgate.net For trypsin-like proteases, this pocket is adapted to bind basic residues like arginine and lysine. pnas.org The positively charged amidine group of benzamidine and its derivatives acts as a mimetic of these basic side chains, allowing it to bind with high affinity to the S1 pocket. researchgate.netavant-medical.com The specific substitutions on the benzamidine core, such as the 2-propoxy group, modulate the potency and selectivity of the inhibitor against different serine proteases.
Inhibition of Coagulation Factors (Thrombin, Factor Xa, Factor VIIa)
Derivatives of benzamidine are extensively studied as inhibitors of key serine proteases in the blood coagulation cascade, such as thrombin and Factor Xa (FXa), making them attractive candidates for the development of anticoagulants. rcsb.orgnih.gov
Thrombin and Factor Xa: Thrombin and FXa are central to the coagulation cascade, and their inhibition is a primary strategy for antithrombotic therapy. nih.govnih.gov Benzamidine-based inhibitors have been designed to target these enzymes, with some compounds showing dual specificity. rcsb.org The core benzamidine group typically anchors the inhibitor in the S1 specificity pocket of the enzyme. researchgate.net For instance, Nα-(2-Naphthylsulfonylglycyl)-4-amidino-(D,L)-phenylalanine piperidide (NAPAP) is a potent competitive inhibitor of thrombin. avant-medical.com The development of various derivatives aims to enhance potency and selectivity. nih.gov Research has shown that different conformations of benzamidine-based inhibitors can be adopted to interact with the distinct S2 subsites of thrombin and Factor Xa. rcsb.org While specific Ki values for this compound are not detailed in the reviewed literature, data for related derivatives illustrate the inhibitory potential of this class of compounds.
Table 1: Inhibition Constants (Ki) of Select Benzamidine Derivatives against Coagulation and Fibrinolytic Enzymes
| Compound/Class | Thrombin (bovine) | Factor Xa | Plasmin | Acrosin | Trypsin | Reference |
| Pefabloc®TH (NAPAP) | 0.006 µM | 7.9 µM | 30 µM | 2.9 µM | 0.69 µM | avant-medical.com |
| Benzamidine | - | - | - | 4.0 µM | - | nih.gov |
| α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene | - | - | - | 0.045 µM | - | nih.gov |
Note: This table presents data for representative benzamidine derivatives to illustrate the general inhibitory profile of the chemical class. Data for this compound was not specifically available.
Factor VIIa (FVIIa): Factor VIIa is a crucial initiator of the extrinsic coagulation pathway when complexed with tissue factor (TF). osti.gov Inhibition of the TF/FVIIa complex is another key target for anticoagulation therapy. osti.gov Benzamidine derivatives have been investigated as FVIIa inhibitors, although achieving high selectivity can be challenging. nih.govosti.gov The design of potent and selective FVIIa inhibitors often involves macrocyclic structures or other extensive modifications to the basic benzamidine scaffold to engage additional binding sites beyond the S1 pocket. osti.gov
Inhibition of Fibrinolytic Enzymes (Plasmin, Acrosin)
Plasmin: Plasmin is the primary enzyme responsible for fibrinolysis, the process of breaking down blood clots. While it is a trypsin-like serine protease, its inhibition is generally not desired for antithrombotic agents. However, understanding the selectivity profile of benzamidine derivatives against plasmin is crucial. Certain derivatives, such as NAPAP, have been shown to inhibit plasmin, though often with lower potency compared to their primary targets like thrombin. avant-medical.com Studies on allosteric inhibitors have also identified compounds that can selectively inhibit plasmin over other coagulation proteases like thrombin and Factor Xa. nih.gov
Acrosin: Acrosin is a serine protease found in the acrosome of sperm and plays a vital role in fertilization. It has proven to be highly susceptible to inhibition by benzamidine derivatives. nih.gov A study evaluating 52 different benzamidine derivatives found that all were more potent inhibitors of boar sperm acrosin than the parent compound, benzamidine (Ki = 4.0 x 10⁻⁶ M). nih.gov One highly potent derivative demonstrated a Ki value of 4.5 x 10⁻⁸ M, highlighting that structural modifications to the benzamidine core can dramatically increase inhibitory activity against this enzyme. nih.gov The structure-activity relationships for acrosin inhibition have been shown to differ from those for trypsin, indicating differences in their respective binding sites. researchgate.net
Inhibition of Other Proteases (e.g., TMPRSS2, Matriptase, Acetylcholinesterase)
TMPRSS2 and Matriptase: Type II transmembrane serine proteases (TTSPs) like TMPRSS2 and Matriptase are involved in various physiological and pathological processes, including cancer progression and viral entry. nih.gov TMPRSS2, in particular, is critical for the activation of influenza viruses and coronaviruses, including SARS-CoV-2. nih.govbiorxiv.org Benzamidine derivatives have emerged as potent inhibitors of these enzymes. taylorandfrancis.com A series of (S)-3-(3-oxo-2-(phenylsulfonamido)-3-(piperidin-1-yl)propyl)benzimidamide derivatives showed inhibitory constants (Ki) against TMPRSS2 ranging from 0.93 nM to 25,000 nM. taylorandfrancis.com Research has noted a strong correlation between the Ki values for TMPRSS2 and matriptase, which is attributed to the high sequence homology (41% for the catalytic domain) between the two proteases. taylorandfrancis.com Another study reported a matriptase inhibitor with an IC₅₀ value of approximately 29 nM. google.com
Table 2: IC₅₀ Values of Select Inhibitors against TMPRSS2 and Matriptase
| Compound/Class | TMPRSS2 IC₅₀ | Matriptase IC₅₀ | Reference |
| Benzamidine | 120 ± 20 µM | - | researchgate.net |
| Macrocyclic Inhibitor (Compound 2) | 2.5 nM | 9.8 nM | nih.gov |
| Macrocyclic Inhibitor (Compound 4) | 1.2 nM | 3.4 nM | nih.gov |
| Ac-QFR-kbt (MM3144) | 0.3 nM | 0.13 nM | biorxiv.org |
Note: This table shows inhibitory activities for compounds targeting TMPRSS2 and Matriptase. Data for this compound was not specifically available.
Acetylcholinesterase: Acetylcholinesterase is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. It belongs to the serine hydrolase superfamily but is not a typical trypsin-like protease. A review of the available scientific literature did not yield specific findings on the inhibition of acetylcholinesterase by this compound or its closely related derivatives.
Molecular Mechanisms of Enzyme Binding
Active Site Interaction Analysis and Ligand-Enzyme Complexation
The inhibitory action of this compound and its derivatives is rooted in their ability to form a stable complex with the active site of target serine proteases. researchgate.net The benzamidine moiety serves as the primary binding element, or "warhead," that targets the S1 specificity pocket of the enzyme. researchgate.netpnas.org This pocket is a deep cleft on the enzyme's surface designed to accommodate the side chains of specific amino acids of the substrate. pnas.org
X-ray crystallography and molecular modeling studies have provided detailed insights into this ligand-enzyme complexation. nih.govresearchgate.net In trypsin-like proteases, the positively charged amidinium group of the benzamidine inhibitor is positioned deep within the S1 pocket. researchgate.netresearchgate.net This allows the phenyl ring of the inhibitor to become sandwiched between peptide segments of the enzyme, such as those involving residues 190-191 and 215-216 in trypsin. researchgate.net This binding mode sterically blocks the entry of the natural substrate, thereby competitively inhibiting the enzyme's catalytic activity. researchgate.net The specific binding mode can be influenced by the enzyme's unique topology; for example, thrombin possesses an extra "Tyr-Pro-Pro-Trp loop" not found in trypsin, which provides additional interactions and can shift to accommodate different inhibitors. nih.govresearchgate.net
Role of Specific Amino Acid Residues in Binding (e.g., Asp189, Gln192, Asn74)
The affinity and specificity of benzamidine inhibitors are dictated by precise interactions with key amino acid residues within the enzyme's active site.
Asp189: The most critical interaction for benzamidine derivatives in trypsin-like serine proteases involves Aspartic acid 189 (Asp189). researchgate.netresearchgate.net This residue is located at the bottom of the S1 pocket and carries a negative charge. researchgate.net The positively charged amidinium group of the inhibitor forms a strong, charge-assisted hydrogen bond, or salt bridge, with the carboxylate group of Asp189. researchgate.netpnas.org This interaction is the primary determinant of specificity for trypsin-like enzymes and is consistently observed across crystal structures of various protease-benzamidine complexes, including trypsin, thrombin, and Factor D. researchgate.netnih.gov
Gln192: Residues lining the S1 pocket also contribute to binding. In some enzyme-inhibitor complexes, the carbonyl oxygen of Glutamine 192 (Gln192) has been observed to form interactions with the bound inhibitor. pnas.org The phenyl ring of the guanidino group in some inhibitors can be sandwiched between the segment containing Gln192 and another segment containing Trp215. pnas.org
Asn74 and Gln385: The specific roles of Asparagine 74 (Asn74) and Glutamine 385 (Gln385) in the binding of this compound derivatives are not explicitly detailed in the reviewed literature. The relevance of specific amino acid residues can vary significantly between different serine proteases. For example, in molecular docking studies of TMPRSS2, interactions have been noted with residues like GLN 209 (in the S1 pocket), but not specifically Asn74 or Gln385. nih.gov Therefore, the contribution of these particular residues to the binding of benzamidine derivatives would depend on the specific enzyme being targeted and requires further investigation.
Multivalency and Linker Effects on Enzyme Inhibition Efficacy
The Influence of Valency
Increasing the valency—the number of inhibitor heads on a single scaffold—can dramatically improve inhibitory potency. nih.gov A primary reason for this enhancement is the increase in the effective local concentration of the inhibitor in the immediate vicinity of the enzyme. d-nb.info By tethering multiple inhibitor units together, the probability of at least one of them binding to an enzyme's active site is increased.
Research on the inhibition of the serine protease plasmin by multivalent benzamidine derivatives systematically illustrates this principle. nih.gov By synthesizing monovalent, bivalent, and trivalent benzamidine inhibitors, studies have demonstrated a clear trend: higher valency leads to stronger inhibition, as indicated by lower inhibition constant (Kᵢ) values. nih.govd-nb.info For instance, the most potent bivalent and trivalent inhibitors showed Kᵢ values that were orders of magnitude lower than their monovalent counterparts. nih.gov
The Critical Role of Linkers
Linker Length: The length of the linker is a crucial parameter. Shorter linkers can enhance inhibition by increasing the effective local concentration of the inhibitor and minimizing the entropic penalty associated with the linker's conformational restriction upon binding. nih.govd-nb.info However, there is often an optimal linker length that matches the distance between binding sites on a target enzyme. semanticscholar.org Studies on benzamidine derivatives have shown that for a given valency, decreasing the linker length generally results in stronger inhibition of plasmin. nih.gov This suggests that for this particular enzyme system, a more compact presentation of the benzamidine heads is advantageous. d-nb.info
Linker Flexibility: The flexibility of the linker provides a degree of adaptability, allowing the inhibitor to accommodate the specific topology of the enzyme surface. researchgate.net Flexible linkers, such as those made from polyethylene (B3416737) glycol (PEG), can provide a level of robustness, ensuring that cooperative binding can occur. nih.govresearchgate.net Conversely, a more rigid linker might reduce the entropic cost of binding by pre-organizing the inhibitor heads in a favorable conformation for interacting with the enzyme. semanticscholar.org The choice between a flexible and a rigid linker depends heavily on the specific enzyme target and the desired binding mode. researchgate.net In the case of multivalent benzamidine inhibitors, flexible PEG linkers have been successfully used to systematically probe the effects of linker length. nih.gov
Research Findings and Data
A systematic study on plasmin inhibition using multivalent benzamidine derivatives provides clear quantitative data on these effects. In this research, monovalent, bivalent, and trivalent inhibitors were synthesized with PEG linkers of varying lengths. nih.gov The inhibition constants (Kᵢ) were determined to measure inhibitory potency, where a smaller Kᵢ value signifies stronger inhibition. nih.gov
The results consistently showed that bivalent and trivalent inhibitors were significantly more potent than monovalent versions. nih.gov Among the multivalent inhibitors, those with shorter linkers generally exhibited greater efficacy. The most effective inhibitors identified in the study were the bivalent compound Pentamidine (with a short 0.9 nm linker) and the trivalent compound Tri-AMB (with the shortest trivalent linker), which had Kᵢ values of 2.1 µM and 3.9 µM, respectively. nih.govd-nb.info These values represent a dramatic improvement over the monovalent inhibitors, whose Kᵢ values were in the range of 259.4–1,395 µM. nih.gov
Inhibition of Plasmin by Monovalent Benzamidine Derivatives
Data showing the inhibition constant (Kᵢ) for monovalent benzamidine inhibitors with PEG linkers of varying lengths. Data sourced from a study on multivalent benzamidine molecules. nih.gov
| Inhibitor | Linker Length (x in dPEGx) | Separation Length (nm) | Kᵢ (µM) |
|---|---|---|---|
| m-dPEG2-AMB | 2 | 1.4 | 259.4 ± 103.1 |
| m-dPEG4-AMB | 4 | 2.1 | 326.5 ± 141.3 |
| m-dPEG12-AMB | 12 | 5.0 | 1395.0 ± 514.8 |
| m-dPEG24-AMB | 24 | 9.2 | 476.5 ± 189.5 |
Inhibition of Plasmin by Bivalent Benzamidine Derivatives
Data showing the inhibition constant (Kᵢ) for bivalent benzamidine inhibitors with varying linker lengths. Data sourced from a study on multivalent benzamidine molecules. nih.gov
| Inhibitor | Linker Length (x in dPEGx) | Separation Length (nm) | Kᵢ (µM) |
|---|---|---|---|
| Pentamidine | N/A | 0.9 | 2.1 ± 0.8 |
| Bis-dPEG2-AMB | 2 | 2.1 | 13.6 ± 1.5 |
| Bis-dPEG5-AMB | 5 | 3.2 | 27.1 ± 7.6 |
| Bis-dPEG13-AMB | 13 | 6.4 | 182.2 ± 38.3 |
| Bis-dPEG25-AMB | 25 | 10.6 | 290.4 ± 61.2 |
Inhibition of Plasmin by Trivalent Benzamidine Derivatives
Data showing the inhibition constant (Kᵢ) for trivalent benzamidine inhibitors with varying linker lengths. Data sourced from a study on multivalent benzamidine molecules. nih.gov
| Inhibitor | Linker Length (x in dPEGx) | Separation Length (nm) | Kᵢ (µM) |
|---|---|---|---|
| Tri-AMB | 0 | 1.2 | 3.9 ± 1.7 |
| Tri-dPEG4-AMB | 4 | 3.5 | 11.7 ± 1.5 |
| Tri-dPEG8-AMB | 8 | 5.0 | 172.9 ± 37.8 |
| Tri-dPEG12-AMB | 12 | 6.4 | 241.9 ± 46.2 |
These findings underscore that the design of multivalent inhibitors is a nuanced strategy where valency and linker characteristics must be co-optimized to achieve the desired inhibitory potency and selectivity for a given enzyme target. nih.govd-nb.info
Biological Activities and Therapeutic Potential of 2 Propoxy Benzamidine Derivatives Preclinical Focus
Anticoagulant Research
Benzamidine (B55565) derivatives are recognized for their potential as anticoagulants due to their ability to inhibit key enzymes in the coagulation cascade. google.com Research in this area is focused on understanding their mechanism of action and efficacy in preventing thrombus formation.
In Vitro and In Vivo Thrombogenicity Studies
The anticoagulant activity of benzamidine derivatives is often attributed to their role as factor Xa inhibitors. google.com Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin (B1330869) to form a blood clot. google.com By inhibiting factor Xa, these compounds can effectively disrupt this process.
In vitro studies are crucial for the initial assessment of the thrombogenicity of materials and compounds. nih.govnih.gov These studies often involve exposing materials to human blood and measuring markers of coagulation and platelet activation, such as thrombin-antithrombin complex (TAT), human prothrombin fragment F1.2, and β-thromboglobulin. nih.gov While specific in vitro thrombogenicity data for 2-propoxy-benzamidine derivatives are not detailed in the provided results, the general approach involves evaluating how these compounds affect blood coagulation parameters in a controlled laboratory setting.
In vivo studies provide a more complex biological system to evaluate anticoagulant effects. For other classes of anticoagulants, such as coumarin (B35378) derivatives, in vivo studies in animal models like mice are used to determine the prothrombin time (PT), which is a measure of the extrinsic pathway of coagulation. hu.edu.jo An increase in PT indicates a longer time for blood to clot, demonstrating anticoagulant activity. hu.edu.jo While specific in vivo thrombogenicity studies for this compound derivatives are not available in the provided search results, similar methodologies would be employed to assess their efficacy and potential as anticoagulant agents.
Anti-inflammatory Investigations
Benzamide (B126) derivatives, the larger class to which this compound belongs, have demonstrated notable anti-inflammatory properties. nih.gov Research has focused on their ability to modulate key inflammatory pathways, suggesting a potential therapeutic role in inflammatory conditions.
Inhibition of Inflammation-Related Pathways
The anti-inflammatory effects of benzamide derivatives are often linked to their ability to inhibit the transcription factor NF-kappaB. nih.gov NF-kappaB plays a central role in regulating the inflammatory response, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov Studies have shown that certain N-substituted benzamides can inhibit lipopolysaccharide-induced TNF-α production in mice in a dose-dependent manner. nih.gov
Furthermore, some benzamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and contributes to the production of prostaglandins. nih.govnih.gov By inhibiting COX-2, these compounds can reduce inflammation and pain. nih.gov For instance, certain N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of COX-2 and topoisomerase I, demonstrating both anti-inflammatory and anticancer potential. nih.gov These compounds were found to suppress the activation of the NF-κB pathway, leading to reduced production of nitric oxide (NO), COX-2, and interleukin-1β (IL-1β) in cell models. nih.gov
Antimicrobial Efficacy (Antifungal, Antibacterial)
Derivatives of this compound have shown promising antimicrobial activity against a range of pathogenic microorganisms. These findings open avenues for the development of new therapeutic agents to combat infectious diseases.
Spectrum of Activity Against Pathogens
In vitro studies have demonstrated that derivatives of 2-propoxybenzylideneisonicotinohydrazide, which are related to this compound, exhibit moderate to potent antimicrobial activity. researchgate.net The inhibitory potencies of these compounds have been evaluated against a panel of microorganisms. researchgate.net
Specifically, novel benzamidine analogues have been synthesized and tested against pathogens that trigger periodontal disease. mdpi.comresearchgate.net These compounds displayed significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 31.25 to 125 µg/mL against the tested pathogens. mdpi.comresearchgate.net One study revealed that certain synthesized imino bases of benzamidine showed excellent growth inhibition against Porphyromonas gingivalis. mdpi.com Furthermore, some of these novel benzamidine analogues exhibited better growth inhibition against Pseudomonas aeruginosa than standard antibiotics. mdpi.com
The antibacterial screening of 2-propoxybenzylideneisonicotinohydrazide derivatives showed moderate to good inhibition of both Gram-positive and Gram-negative bacteria. researchgate.net Antifungal screening also revealed that some of these derivatives exhibited high activity against fungal strains. researchgate.net
Below is a table summarizing the antimicrobial activity of some 2-propoxybenzylideneisonicotinohydrazide derivatives against various pathogens.
| Compound | Gram-positive bacteria (MIC in µg/mL) | Gram-negative bacteria (MIC in µg/mL) | Fungal strain (MIC in µg/mL) |
| 2a | 25 | 12.5 | 25 |
| 2d | 3.12 | 12.5 | 12.5 |
| 2g | 12.5 | 25 | 12.5 |
| 2j | 6.25 | 12.5 | 6.25 |
Data compiled from research on 2-propoxybenzylideneisonicotinohydrazide derivatives, which are structurally related to this compound. researchgate.net
Antiviral Properties (e.g., Anti-influenza)
Derivatives of benzamidine have demonstrated notable antiviral effects in preclinical studies, particularly against influenza virus strains. Research has shown that certain benzamidine derivatives exhibit a significant antiviral effect in vivo against influenza A2/Adachi and B/Lee strains nih.govnih.gov. The mechanism of action for these anti-influenza properties is thought to involve the inhibition of virus-induced inflammation, which plays a crucial role in their therapeutic effect nih.govnih.gov.
While specific research on this compound is limited in the available literature, studies on related alkoxy-substituted compounds suggest a promising area for antiviral drug development. For instance, a series of alkoxy-substituted enamides were synthesized and evaluated for their activity against the influenza A virus. One of the lead compounds from this series, E-2o, displayed potent antiviral activity with a half-maximal effective concentration (EC50) of 2.76 ± 0.67 μM and low cytotoxicity researchgate.netnih.gov. The antiviral mechanism of this compound was found to be multifaceted, involving the alleviation of cytopathic effects and the inhibition of viral replication in the early stages researchgate.netnih.gov. Furthermore, the compound was observed to reduce the production of pro-inflammatory factors induced by the influenza A virus both in vitro and in vivo nih.gov.
These findings suggest that the inclusion of an alkoxy group, such as a propoxy group, on an aromatic scaffold could be a viable strategy for the development of novel anti-influenza agents. The anti-inflammatory action of benzamidine derivatives, coupled with the potential for direct antiviral activity from alkoxy substitution, presents a compelling rationale for the further investigation of this compound derivatives.
Table 1: Preclinical Anti-influenza Activity of Benzamidine and Alkoxy-Substituted Derivatives
| Compound Class | Specific Derivative(s) | Virus Strain(s) | Key Findings |
|---|---|---|---|
| Benzamidine Derivatives | Not specified | Influenza A2/Adachi, B/Lee | Demonstrated high antiviral effect in vivo nih.govnih.gov. |
| Alkoxy-substituted Enamides | E-2o | Influenza A (various subtypes) | EC50 = 2.76 ± 0.67 μM; inhibited early-stage viral replication and reduced pro-inflammatory cytokine production researchgate.netnih.gov. |
Antiprotozoal Research (e.g., Trypanosomiasis)
Benzamidine derivatives have been a significant area of interest in the search for new treatments for trypanosomiasis. The trypanosome alternative oxidase (TAO), a crucial enzyme for the energy metabolism of bloodstream form Trypanosoma brucei, has been identified as a key drug target nih.govacs.orgresearchgate.netnih.gov. As this enzyme is absent in mammalian cells, its inhibition offers a selective approach to targeting the parasite.
In this context, researchers have synthesized and evaluated a range of benzamidine-based inhibitors of TAO. Structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of these compounds. One study investigated a series of inhibitors with a 2,4-dihydroxy-6-methylbenzoic acid "head" and various cationic "tails," including benzamidine derivatives linked by methylene (B1212753) chains of varying lengths nih.govacs.orgresearchgate.net. While these specific derivatives showed low micromolar activities, the research provided valuable insights into the structural requirements for TAO inhibition nih.govacs.orgresearchgate.netnih.gov. It was generally observed that modifications to the cationic tail region with polar substituents could be detrimental to both enzymatic and cellular activity nih.govacs.orgresearchgate.netnih.gov.
The investigation into benzamidine derivatives as trypanocidal agents is a robust and ongoing field of research, with various substitutions on the benzamidine core being explored to enhance potency and selectivity.
Table 2: Preclinical Antiprotozoal Activity of Benzamidine Derivatives
| Compound Class | Target Organism | Target Enzyme | Key Findings |
|---|---|---|---|
| Benzamidine-based TAO inhibitors | Trypanosoma brucei | Trypanosome Alternative Oxidase (TAO) | Low micromolar range activities observed; SAR studies indicated that polar substituents on the cationic tail can decrease activity nih.govacs.orgresearchgate.netnih.gov. |
Other Biological Modulations (e.g., Interleukin-2 Inhibition)
The immunomodulatory potential of small molecules is a significant area of therapeutic research. Interleukin-2 (IL-2) is a key cytokine that plays a central role in the proliferation and differentiation of T-cells, which are critical components of the adaptive immune response. The inhibition of IL-2 production or its signaling pathway can be a valuable strategy in managing autoimmune diseases and other inflammatory conditions.
Currently, there is a lack of direct preclinical evidence specifically linking this compound derivatives to the inhibition of Interleukin-2. However, the broader class of aromatic compounds has been investigated for immunomodulatory effects. For example, 5-aminosalicylic acid (5-ASA), an anti-inflammatory agent, has been shown to inhibit T-cell proliferation by blocking the production of IL-2 at the mRNA and protein levels in peripheral blood mononuclear cells nih.gov. This inhibition of IL-2 production is a key mechanism of its therapeutic action nih.gov.
Given that benzamidine derivatives can modulate inflammatory processes, as seen in the context of influenza infections nih.govnih.gov, it is plausible that they may also influence cytokine production, including that of IL-2. However, dedicated preclinical studies are required to investigate whether this compound or its derivatives can modulate T-cell responses and IL-2 production. Such research would be necessary to determine if these compounds hold potential as immunomodulatory agents.
Computational Chemistry and Molecular Modeling Studies on 2 Propoxy Benzamidine Derivatives
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred orientation of a ligand when bound to a receptor. For 2-propoxy-benzamidine derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets. These studies are crucial for understanding the molecular basis of their biological activity and for designing novel derivatives with enhanced potency and selectivity.
Docking simulations involve the computational placement of a ligand into a protein's binding site, followed by the scoring of the resulting poses to estimate the binding affinity. This process provides a static snapshot of the ligand-receptor complex, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in the context of inhibiting serine proteases like Factor Xa, a common target for benzamidine-based anticoagulants, the positively charged amidine group of the ligand typically forms a salt bridge with a conserved aspartate residue in the S1 pocket of the enzyme. The propoxy group and other substituents on the benzamidine (B55565) scaffold can then be optimized to form favorable interactions with other specificity pockets of the receptor, thereby enhancing binding affinity and selectivity.
| Receptor Target | Key Interacting Residues | Types of Interactions | Significance |
| Factor Xa | Asp189, Ser195, Tyr228 | Hydrogen bonding, salt bridge, hydrophobic interactions | Anchors the benzamidine moiety in the S1 pocket, crucial for inhibitory activity. |
| Trypsin | Asp189, Ser195, Gly216 | Hydrogen bonding, salt bridge | Similar to Factor Xa, demonstrates the common binding mode of benzamidines to serine proteases. |
| Dopamine D4 Receptor | Asp115, Phe344, Ser196 | Hydrogen bonding, aromatic stacking | Important for understanding the potential neurological applications of benzamidine derivatives. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a desired biological effect, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent analogues.
In the study of this compound derivatives, QSAR models have been developed to correlate various molecular descriptors with their inhibitory activity against specific targets. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For example, electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the reactivity of the molecules. Steric descriptors, like molecular volume and surface area, can account for the influence of size and shape on binding affinity. Hydrophobic descriptors, such as the logarithm of the partition coefficient (logP), are important for understanding the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor.
The development of a robust QSAR model typically involves several steps, including the selection of a training set of compounds with known activities, the calculation of a wide range of molecular descriptors, and the use of statistical methods to build a predictive model. Once validated, these models can be used to screen virtual libraries of this compound derivatives and to prioritize the synthesis of compounds with the highest predicted activity.
| QSAR Model Type | Key Descriptors | Predicted Activity | Application |
| 2D-QSAR | LogP, Molar Refractivity, Topological Polar Surface Area | Anticancer activity | Prediction of the cytotoxic effects of benzamidine derivatives on cancer cell lines. |
| 3D-QSAR (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields | Factor Xa inhibition | Guiding the optimization of substituents on the benzamidine scaffold for improved anticoagulant activity. |
| HQSAR | Molecular holograms | Antimalarial activity | Identification of key structural fragments that contribute to the antimalarial properties of benzamidine derivatives. nih.gov |
Molecular Dynamics Simulations and Conformational Analysis
While molecular docking provides a static view of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic perspective, allowing researchers to study the conformational changes and flexibility of the complex over time. MD simulations are particularly valuable for understanding the stability of the ligand in the binding pocket and for identifying subtle changes in the receptor's conformation upon ligand binding.
For this compound derivatives, MD simulations can be used to assess the stability of the docked poses obtained from molecular docking studies. By simulating the movement of every atom in the system over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains in its initial binding mode or if it adopts alternative conformations. This information is crucial for validating the docking results and for gaining a more realistic understanding of the binding process.
Conformational analysis is another important application of MD simulations. The flexibility of the propoxy chain in this compound can allow the molecule to adopt multiple low-energy conformations. MD simulations can be used to explore the conformational landscape of the ligand both in its free state and when bound to the receptor. This can help to identify the bioactive conformation of the molecule, which is the specific three-dimensional arrangement that is responsible for its biological activity. The insights gained from MD simulations can be used to design more rigid analogues that are pre-organized in the bioactive conformation, potentially leading to improved binding affinity.
| Simulation Parameter | Information Gained | Relevance to this compound |
| Root Mean Square Deviation (RMSD) | Stability of the ligand-receptor complex | Assesses the stability of the binding mode of this compound derivatives in the active site. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of individual residues | Identifies flexible regions of the receptor that may be targeted for designing more specific inhibitors. |
| Hydrogen Bond Analysis | Persistence of hydrogen bonds over time | Determines the strength and stability of key hydrogen bonding interactions between the ligand and the receptor. |
| Principal Component Analysis (PCA) | Collective motions of the protein | Reveals large-scale conformational changes in the receptor upon binding of this compound derivatives. |
Prediction of Pharmacokinetic Parameters (e.g., ADME)
The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an indispensable tool in modern drug discovery, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the risk of late-stage failures.
For this compound derivatives, a variety of computational models can be used to predict their ADME properties. These models are typically based on the analysis of large datasets of compounds with known pharmacokinetic data and use machine learning algorithms to establish relationships between molecular structure and ADME properties. Key parameters that are often predicted include oral bioavailability, blood-brain barrier permeability, plasma protein binding, and metabolic stability.
The prediction of these parameters is based on a range of molecular descriptors, such as lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. For example, a high logP value may indicate good absorption but could also lead to increased metabolic clearance and toxicity. A low PSA is generally associated with good cell membrane permeability. By using these in silico tools, medicinal chemists can prioritize the synthesis of this compound derivatives with a balanced ADME profile, increasing the likelihood of developing a successful drug.
| ADME Parameter | Predicted Property | Importance in Drug Development |
| A bsorption | Human Intestinal Absorption (HIA) | Determines the fraction of the drug that is absorbed from the gut into the bloodstream. |
| D istribution | Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the BBB to act on targets in the central nervous system. |
| M etabolism | Cytochrome P450 (CYP) Inhibition | Identifies potential drug-drug interactions and metabolic liabilities. |
| E xcretion | Renal Organic Cation Transporter (OCT2) substrate | Predicts the likelihood of renal clearance. |
| T oxicity | AMES Toxicity, hERG Inhibition | Assesses the potential for mutagenicity and cardiotoxicity. |
Advanced Computational Methodologies and Quantum Chemistry Applications
Beyond the more established computational techniques, a range of advanced methodologies and quantum chemistry applications are being employed to gain deeper insights into the properties of this compound derivatives. These methods provide a more fundamental understanding of the electronic structure and reactivity of these molecules, which can be invaluable for rational drug design.
Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties with a high degree of accuracy. These properties include the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential. For example, the electrostatic potential map can be used to identify the regions of the molecule that are most likely to engage in electrostatic interactions with the receptor. The energies of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the chemical reactivity and stability of the compound.
These quantum mechanical calculations can also be used to parameterize molecular mechanics force fields, which are used in MD simulations. By using more accurate parameters, the reliability of the MD simulations can be improved, leading to a more realistic description of the dynamic behavior of the ligand-receptor complex. Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to study chemical reactions within the active site of an enzyme, providing a detailed understanding of the catalytic mechanism and the mode of action of inhibitors.
| Computational Method | Calculated Properties | Application in Drug Design |
| Density Functional Theory (DFT) | Electron density, molecular orbital energies, electrostatic potential | Understanding the electronic properties and reactivity of this compound derivatives. |
| Hybrid QM/MM | Reaction energies and transition states | Elucidating the mechanism of enzyme inhibition and designing mechanism-based inhibitors. |
| Free Energy Perturbation (FEP) | Relative binding free energies | Accurately predicting the change in binding affinity upon modification of the ligand structure. |
| Machine Learning/Artificial Intelligence | Predictive models for activity and ADMET | Accelerating the drug discovery process by rapidly screening large virtual libraries. |
Advanced Research Directions and Future Perspectives for 2 Propoxy Benzamidine Research
Design of Novel Benzamidine (B55565) Scaffolds for Enhanced Potency and Selectivity
Future research is focused on moving beyond simple derivatives to create novel molecular scaffolds that improve upon the inherent properties of 2-propoxy-benzamidine. The goal is to achieve superior potency and, crucially, higher selectivity for specific enzyme targets to minimize off-target effects.
Detailed Research Findings: Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new benzamidine derivatives. nih.govnih.gov Research has shown that the inhibitory strength and selectivity of these compounds are significantly influenced by the type and position of substituents on the benzamidine ring. For instance, a study evaluating 52 benzamidine derivatives against the serine protease acrosin found that all were more potent than the parent benzamidine molecule. nih.gov One derivative, in particular, demonstrated outstanding potency with a Ki value of 4.5 x 10-8 M, compared to benzamidine's Ki of 4.0 x 10-6 M. nih.gov Such studies provide a roadmap for designing future inhibitors, including those based on the this compound structure, by identifying which chemical modifications are most beneficial. nih.gov Comparative analyses of different derivatives against various serine proteases like trypsin, plasmin, and thrombin have revealed that while there are parallels in SAR, there are also distinct differences, suggesting that the primary and secondary binding sites of these enzymes can be selectively targeted. nih.gov
Table 1: Structure-Activity Relationship Insights for Benzamidine Derivatives
| Modification Strategy | Effect on Activity | Rationale for Future Design |
|---|---|---|
| Ring Substitution | The nature and position of substituents on the phenyl ring significantly alter inhibitory strength and selectivity against different proteases. nih.gov | Systematically modify the propoxy group and other positions on the this compound ring to map the binding pocket of target enzymes and optimize interactions. |
| Scaffold Alteration | Moving beyond simple benzamidine can lead to dramatic increases in potency. A study on acrosin inhibitors found derivatives that were orders of magnitude more potent than the parent compound. nih.gov | Develop novel heterocyclic scaffolds that retain the key amidine pharmacophore but present it in a new orientation to achieve higher affinity and selectivity. |
| Exploiting Secondary Binding Sites | Deviations in SAR against similar enzymes indicate differences in secondary binding sites that can be exploited for selectivity. nih.gov | Design derivatives of this compound with extended functionalities that can form interactions with regions outside the primary binding pocket of the target enzyme. |
Development of Multivalent Inhibitors with Tunable Properties
A promising frontier in inhibitor design is the creation of multivalent molecules, where multiple benzamidine moieties are linked together. This approach can lead to a significant increase in binding affinity and potency.
Detailed Research Findings: The strategy of tethering two or more inhibitor molecules to create a multivalent compound can produce an exponentially more potent inhibitor. pnas.org This is based on the hypothesis that such molecules can bridge two adjacent active sites on a target, such as the homotetrameric human lung tryptase. pnas.org Research into bisbenzamidines has demonstrated a remarkable structure-activity relationship defined by the length of the linker connecting the two amidine groups, with some compounds achieving subnanomolar potencies. pnas.org For example, a monoamidine intermediate was found to be 2,400 times less potent than its bisamidine counterpart, highlighting the dramatic effect of multivalency. pnas.org Studies on multivalent benzamidine inhibitors targeting plasmin have also shown that varying the valency (number of inhibitor units) and the linker length can significantly impact inhibitory activity. researchgate.netpurdue.edu This "tunability" allows for the rational design of inhibitors with optimized properties for specific biological targets. researchgate.net
Integration of Computational and Experimental Approaches in Drug Discovery
The synergy between computational (in silico) and experimental (in vitro/in vivo) methods is accelerating the discovery and optimization of novel benzamidine-based inhibitors.
Detailed Research Findings: Computational tools are now integral to modern drug discovery. scribd.com Molecular docking simulations, for example, provide crucial insights into the binding affinities and modes of action of benzamidine derivatives at a molecular level. smolecule.comresearchgate.net These in silico studies can predict how a molecule like this compound fits into the active site of a target protease, guiding the synthesis of more effective compounds. researchgate.net
Techniques like Linear Interaction Energy in Continuum Electrostatics (LIECE) have been used to create predictive models for the inhibitory activity of benzamidine derivatives against targets like thrombin. researchgate.net One study successfully developed a robust statistical model by analyzing 27 benzamidine inhibitors, including data from 10 known X-ray crystal structures of thrombin-inhibitor complexes. researchgate.net Furthermore, high-throughput virtual screening allows researchers to computationally test vast libraries of compounds to identify promising new inhibitor candidates before committing to costly and time-consuming laboratory synthesis. utoledo.educuni.cz The results from these computational screenings are then validated and refined through experimental in vitro assays, creating an efficient feedback loop for drug development. researchgate.netmdpi.com
Table 2: Role of Integrated Approaches in Benzamidine Drug Discovery
| Method | Application | Key Benefit |
|---|---|---|
| Molecular Docking | Predicts the binding conformation and affinity of benzamidine derivatives in the enzyme's active site. smolecule.comutoledo.edu | Provides a structural basis for understanding inhibitor specificity and guides rational design of new compounds. researchgate.net |
| Virtual Screening | Rapidly screens large databases of virtual compounds to identify potential hits with desired inhibitory activity. researchgate.netresearchgate.net | Reduces the time and cost of identifying new lead compounds compared to traditional high-throughput screening. cuni.cz |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic movement and interactions of the inhibitor-enzyme complex over time. researchgate.net | Assesses the stability of the binding and conformational changes, providing a more realistic view of the molecular interaction. researchgate.net |
| In Vitro Enzyme Assays | Experimentally measures the inhibitory potency (e.g., Ki, IC50) of newly synthesized compounds against the target enzyme. nih.gov | Validates the predictions from computational models and provides essential data for structure-activity relationships. researchgate.net |
Exploration of New Therapeutic Areas and Target Identification
While traditionally known for their role in coagulation and fibrinolysis, the therapeutic potential of benzamidine derivatives is being explored in a wider range of diseases. Research is focused on identifying new serine protease targets involved in pathologies like cancer, inflammation, and infectious diseases.
Detailed Research Findings: Benzamidine derivatives are being investigated for their potential to inhibit a variety of enzymes implicated in disease. smolecule.com For example, urokinase-type plasminogen activator (uPA), a serine protease involved in cancer metastasis, is a key target for inhibition by these compounds. core.ac.uk The development of selective uPA inhibitors could offer a valuable therapeutic strategy in oncology. utoledo.edu Additionally, research has identified arginine gingipains, cysteine proteinases from the bacterium Porphyromonas gingivalis (implicated in periodontitis), as targets for benzamidine inhibitors. semanticscholar.org There is also growing interest in their potential as neuroprotective agents for brain diseases and as multitarget compounds for conditions like Alzheimer's disease. acs.org This expansion into new therapeutic areas is driven by the discovery that benzamidine-based structures can be adapted to inhibit a broad spectrum of enzymes beyond the classic coagulation factors. smolecule.com
Application in Biomaterial Surface Modification for Biomedical Devices
The ability of benzamidine derivatives to bind specifically to serine proteases is being harnessed in the field of biomedical engineering. By immobilizing these compounds onto the surfaces of medical devices, it is possible to improve their biocompatibility and performance.
Detailed Research Findings: A key application is the creation of antithrombotic surfaces for devices that come into contact with blood, such as stents, catheters, and artificial heart valves. Thrombin is a serine protease central to the blood clotting cascade. nih.gov By tethering benzamidine-based thrombin inhibitors to a device's surface, unwanted clot formation can be locally prevented without requiring systemic anticoagulant drugs that carry bleeding risks. Affinity chromatography, a laboratory technique, provides a strong proof-of-concept for this application. In this method, p-aminobenzamidine is immobilized onto a solid support (an agarose (B213101) matrix) to selectively capture and purify serine proteases from complex mixtures like snake venoms. researchgate.net This demonstrates the robust and specific interaction that can be achieved, which is essential for creating effective and durable bioactive surfaces on biomedical devices. Molecular modeling has further supported these findings, explaining the high specificity of these interactions. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Propoxy-benzamidine, and how can its purity be validated experimentally?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, such as Ullmann-type condensation between 2-hydroxybenzamidine and propyl bromide under basic conditions. Purity validation requires HPLC (≥95% purity threshold), elemental analysis (C, H, N within ±0.4% of theoretical values), and spectral confirmation (1H/13C NMR, FT-IR for functional groups like amidine and ether). X-ray crystallography (e.g., orthorhombic P212121 space group, unit cell parameters a = 5.0889 Å, b = 11.2542 Å, c = 15.8802 Å) provides definitive structural confirmation .
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths (C-O = ~1.36 Å, C-N = ~1.32 Å), torsion angles (propoxy chain conformation), and symmetry operations (e.g., space group P212121 with symmetry codes like −x, −y, −z+1). Discrepancies >2σ in electron density maps indicate potential impurities or disorder .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer : Use in vitro assays (e.g., fluorescence-based enzyme kinetics) with controlled variables: pH (7.4 for physiological relevance), temperature (37°C), and inhibitor concentration (IC50 determination via dose-response curves). Include positive/negative controls (e.g., known inhibitors, solvent-only blanks). Data analysis should employ nonlinear regression (Hill equation) and statistical validation (ANOVA, p < 0.05) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell-line specificity) or compound degradation. Mitigation steps:
- Replicate studies under standardized conditions (e.g., ISO 17025 protocols).
- Validate compound stability via accelerated stability testing (40°C/75% RH for 4 weeks).
- Cross-reference crystallographic data (e.g., hydrogen-bonding networks in ) to confirm structural consistency across batches .
Q. How can computational modeling predict this compound’s interaction with target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) using high-resolution protein structures (PDB ID: e.g., 3ERT for kinases). Key parameters: Lamarckian genetic algorithm, grid box covering active sites, and ΔG binding energy thresholds (<−6 kcal/mol). Validate with molecular dynamics simulations (NAMD, 100 ns) to assess binding stability (RMSD < 2 Å) .
Q. What experimental approaches assess this compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4 buffer), temperature (37°C), and serum exposure (e.g., 10% FBS). Monitor degradation via LC-MS/MS over 24–72 hours. Quantify metabolites (e.g., hydrolyzed amidine products) and calculate half-life (t1/2) using first-order kinetics .
Q. How do researchers address batch-to-batch variability in this compound’s physicochemical properties?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Define Critical Quality Attributes (CQAs): melting point (mp = 142–144°C), solubility (logP ≈ 1.8).
- Control Critical Process Parameters (CPPs): reaction time (>12 hours), purification (column chromatography with ethyl acetate/hexane gradients).
- Use multivariate analysis (PCA) to correlate CPPs with CQAs .
Q. What methodologies quantify this compound’s environmental impact in biodegradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
